molecular formula C21H24N2O4S B11115744 5-{[6-Methyl-3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid

5-{[6-Methyl-3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid

Cat. No.: B11115744
M. Wt: 400.5 g/mol
InChI Key: CFENELRMQFEOSM-UHFFFAOYSA-N
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Description

4-{[6-METHYL-3-(PHENYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a benzothiophene core, makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[6-METHYL-3-(PHENYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the phenylcarbamoyl and butanoic acid groups. Common reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the benzothiophene ring, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[6-METHYL-3-(PHENYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[6-METHYL-3-(PHENYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

    Benzothiophene derivatives: Compounds with similar benzothiophene cores but different substituents.

    Carbamoyl compounds: Molecules with carbamoyl groups attached to different cores.

Uniqueness: The uniqueness of 4-{[6-METHYL-3-(PHENYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

5-[[6-methyl-3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C21H24N2O4S/c1-13-10-11-15-16(12-13)28-21(23-17(24)8-5-9-18(25)26)19(15)20(27)22-14-6-3-2-4-7-14/h2-4,6-7,13H,5,8-12H2,1H3,(H,22,27)(H,23,24)(H,25,26)

InChI Key

CFENELRMQFEOSM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3)NC(=O)CCCC(=O)O

Origin of Product

United States

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